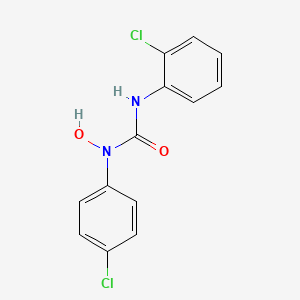![molecular formula C27H59NO3Si B14367226 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine CAS No. 94195-00-3](/img/structure/B14367226.png)
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine is a primary aliphatic amine that features a unique structure where the hydroxy group of 3-aminopropan-1-ol is replaced by a (2-ethylhexyl)oxy group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine typically involves the reaction of 3-aminopropan-1-ol with 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine undergoes various chemical reactions typical of primary amines, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine involves its ability to act as a nucleophile due to the presence of the primary amine group. This allows it to participate in various chemical reactions, forming stable complexes with metal ions and facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of 2-ethylhexyl groups.
3-aminopropyltriethoxysilane: Another related compound used in similar applications.
Uniqueness
3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine is unique due to its specific (2-ethylhexyl)oxy groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
94195-00-3 |
|---|---|
Molecular Formula |
C27H59NO3Si |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
3-[tris(2-ethylhexoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C27H59NO3Si/c1-7-13-17-25(10-4)22-29-32(21-16-20-28,30-23-26(11-5)18-14-8-2)31-24-27(12-6)19-15-9-3/h25-27H,7-24,28H2,1-6H3 |
InChI Key |
TXTKIYNSLAVSIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO[Si](CCCN)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


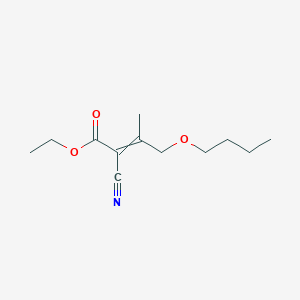
![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
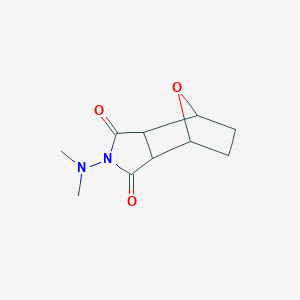
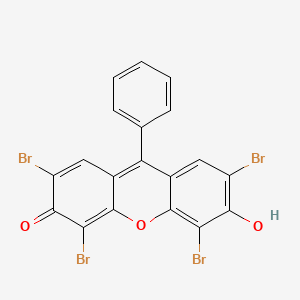
![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
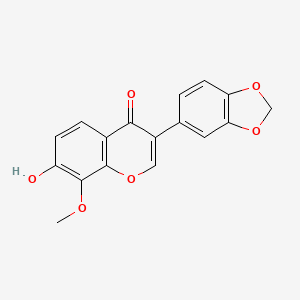

![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
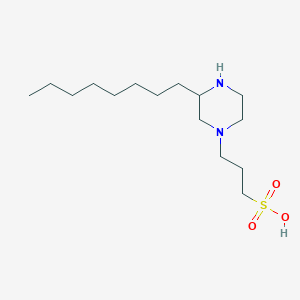
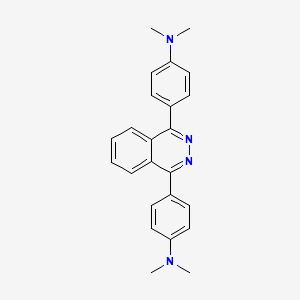
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
